molecular formula C22H21N5O4S B11264058 N-(2,5-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

N-(2,5-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No.: B11264058
M. Wt: 451.5 g/mol
InChI Key: GYDVPNSQHRIJMG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a purinyl group, and a sulfanylacetamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,5-dimethoxyphenyl intermediate through the methoxylation of a phenyl ring.

    Synthesis of the Purinyl Intermediate: The purinyl group is synthesized separately, often involving the cyclization of appropriate precursors under controlled conditions to form the purine ring.

    Coupling Reaction: The dimethoxyphenyl and purinyl intermediates are then coupled through a sulfanylacetamide linkage. This step typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.

    Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or purinyl rings are replaced with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Pathway Modulation: Affecting key signaling pathways, such as the PI3K/Akt pathway, which plays a role in cell growth and survival.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other purinyl derivatives and sulfanylacetamide compounds.

    Uniqueness: The unique combination of the dimethoxyphenyl, purinyl, and sulfanylacetamide groups in this compound provides it with distinct chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C22H21N5O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O4S/c1-13-4-6-14(7-5-13)27-20-19(21(29)24-12-23-20)26-22(27)32-11-18(28)25-16-10-15(30-2)8-9-17(16)31-3/h4-10,12H,11H2,1-3H3,(H,25,28)(H,23,24,29)

InChI Key

GYDVPNSQHRIJMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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